molecular formula C15H10F4O3 B7959895 4-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester

4-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester

Cat. No.: B7959895
M. Wt: 314.23 g/mol
InChI Key: OEEKIUQSWRIZFL-UHFFFAOYSA-N
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Description

4-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester is an organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group, to form carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorine and trifluoromethoxy groups on biological activity. These groups are known to influence the lipophilicity and metabolic stability of compounds, which are important factors in drug design.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of fluorine and trifluoromethoxy groups can enhance the bioavailability and efficacy of drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can form strong hydrogen bonds with biological targets, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    4-Fluoro-3’-(methoxy)biphenyl-3-carboxylic acid methyl ester: Similar structure but with a methoxy group instead of trifluoromethoxy.

Uniqueness

The presence of both fluorine and trifluoromethoxy groups in 4-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid methyl ester makes it unique. These groups significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-fluoro-5-[3-(trifluoromethoxy)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-21-14(20)12-8-10(5-6-13(12)16)9-3-2-4-11(7-9)22-15(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEKIUQSWRIZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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